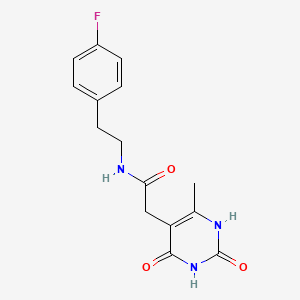

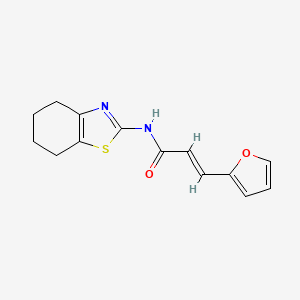

3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and bond formation processes. For instance, the condensation of 3-aminoquinazolinones with benzoxazinones leads to unsymmetrical biquinazoline diones, demonstrating the versatility of heterocyclic synthesis in accommodating various functional groups . Similarly, a one-pot synthesis approach has been developed for quinolinone derivatives, highlighting the efficiency of using water as a solvent and avoiding metal catalysts . The synthesis of benzo[b]carbazole and indolo[1,2-b]isoquinoline diones from benzaldehydes further exemplifies the intricate multi-step syntheses required for such compounds . Additionally, the synthesis of tetrahydroquinoline derivatives for analytical test reactions showcases the application of azo coupling reactions in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structures of synthesized heterocyclic compounds are often confirmed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines was elucidated using these methods, with X-ray data providing insights into the electronic effects within the molecule . The structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, including ring transformations and azo coupling. For instance, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives can transform into triazolidine dione derivatives under certain conditions . The reaction of dihydrofuran dione with dihydroisoquinoline illustrates the formation of pyrrolo[2,1-a]isoquinoline diones, showcasing the diversity of reactions these molecules can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of strong intramolecular hydrogen bonds can lead to significant shifts in UV spectra, as observed in the case of tetrahydroquinoline derivatives . The development of new methods for synthesizing oxadiazolyl benzoic acid highlights the importance of reaction conditions on the yield and purity of the desired products . The absorption properties of benzo[de]isoquinoline diones containing stabilizer fragments indicate that the incorporation of specific functional groups can enhance photostability, which is a valuable property for fluorescent dyes .

Scientific Research Applications

Chemosensors for Fluoride Ion Detection

3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione and similar compounds have been explored for their potential as chemosensors. A study highlighted the synthesis of naphthalimide derivatives that efficiently serve as reversible colorimetric and fluorescent chemosensors for fluoride ions. The fluoride ion's ability to deprotonate the hydrazone moiety in these compounds leads to significant color changes observable through colorimetric and fluorescent means. This property is particularly useful for detecting fluoride ions among various anions, showcasing the application of such compounds in environmental monitoring and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

Photophysical Properties and Photostability

The photophysical properties of similar compounds have been a subject of investigation, particularly in the context of their potential applications in materials science. Research on benzo[de]isoquinoline-1,3-dione derivatives containing stabilizer fragments like tetramethylpiperidine and hydroxyphenylbenzotriazole has shown that these compounds exhibit yellow-green fluorescence. Their photostability, influenced by the stabilizer fragments, suggests applications in developing photostable fluorescent materials for various technological applications (Bojinov & Panova, 2007).

Synthetic Methodologies

The compound is structurally related to various heterocyclic compounds synthesized for different purposes, including medicinal chemistry. Studies have shown innovative synthetic routes to create diverse heterocyclic frameworks, such as oxadiazole derivatives linked with quinazolin-4-one moieties. These synthetic methodologies enable the exploration of novel compounds with potential biological activities, expanding the chemical space for drug discovery and development (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Antitumor Activity

Compounds with structural similarities to 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione have been synthesized and evaluated for their antitumor activity. Novel cyclic arylsulfonylureas, including derivatives of quinazoline-2,4-diones, have demonstrated significant inhibitory effects against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).

properties

IUPAC Name |

3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c28-22-18-12-11-17(21-25-20(26-30-21)16-9-5-2-6-10-16)13-19(18)24-23(29)27(22)14-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKLDHOYCQQZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4)NC(=O)N(C2=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)